(S)-8-Hydroxywarfarin is a hydroxylated metabolite of the anticoagulant drug warfarin (Coumadin). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Warfarin is typically administered as a racemic mixture of its R- and S-enantiomers. (S)-Warfarin exhibits greater potency as a vitamin K antagonist compared to (R)-warfarin. [, ]
Synthesis Analysis
While (S)-8-hydroxywarfarin is primarily known as a metabolite of (S)-warfarin, its direct synthesis has not been extensively explored in the provided papers. Most studies focus on its formation through the metabolism of warfarin by specific cytochrome P450 enzymes. [, , , , , , , , , , , , , , , ]
Chemical Reactions Analysis
(S)-8-Hydroxywarfarin is primarily analyzed in the context of its formation via cytochrome P450-mediated oxidation of (S)-warfarin and subsequent glucuronidation by UDP-glucuronosyltransferases (UGTs). [, , , , , , , , , , , , , ] Specifically, UGT1A9 demonstrates high activity in glucuronidating (S)-8-hydroxywarfarin. [, ]
Mechanism of Action
As a metabolite of warfarin, (S)-8-hydroxywarfarin itself does not possess the same anticoagulant mechanism as the parent drug. The papers primarily focus on its formation and elimination pathways as part of warfarin's metabolic profile. [, , , , , , , , , , , , , , , , ]
Applications
Metabolic Phenotyping: Profiling (S)-8-hydroxywarfarin and other warfarin metabolites in plasma provides insights into individual variations in drug metabolism, which could contribute to personalized warfarin therapy. [, ]
CYP2C19 Activity Marker: The formation of (S)-8-hydroxywarfarin from (S)-warfarin is primarily catalyzed by CYP2C19. Therefore, the level of (S)-8-hydroxywarfarin can potentially be used as a biomarker for CYP2C19 activity. [, ]
Drug Interaction Studies: Research indicates that (S)-8-hydroxywarfarin, along with other hydroxywarfarin metabolites, can inhibit CYP2C9, the enzyme responsible for metabolizing (S)-warfarin. [] This finding highlights potential drug-drug interactions influencing warfarin metabolism and clearance.
Related Compounds
(S)-Warfarin
Compound Description: (S)-Warfarin is the more pharmacologically active enantiomer of the racemic drug warfarin, a widely prescribed anticoagulant. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. [, , , , , ] (S)-Warfarin is primarily metabolized by CYP2C9 to inactive hydroxylated metabolites. [, , , ]
Relevance: (S)-Warfarin is the parent compound of (S)-8-Hydroxywarfarin, with the latter being a hydroxylated metabolite produced via CYP-mediated oxidation. [, , , , ] The key structural difference is the presence of a hydroxyl group at the 8-position of the coumarin ring in (S)-8-Hydroxywarfarin.
(R)-Warfarin
Compound Description: (R)-Warfarin is the less pharmacologically active enantiomer of warfarin, exhibiting lower potency as a vitamin K antagonist compared to (S)-warfarin. [, , , ] It undergoes metabolism by various CYPs, including CYP2C19, leading to the formation of hydroxylated metabolites, including (R)-8-hydroxywarfarin. [, , ]
Relevance: (R)-Warfarin is the enantiomer of (S)-Warfarin, and like its counterpart, is metabolized to form an 8-hydroxy metabolite, (R)-8-hydroxywarfarin. [, , ] Both (R)-Warfarin and (S)-Warfarin share the same core coumarin structure, differing only in their stereochemical configuration at the chiral center.
(R)-8-Hydroxywarfarin
Compound Description: (R)-8-Hydroxywarfarin is a hydroxylated metabolite of (R)-Warfarin, primarily formed by the action of CYP2C19. [, ] It serves as a metabolic marker for CYP2C19 activity. [] While considered less pharmacologically active than (S)-warfarin, the potential impact of (R)-8-hydroxywarfarin on warfarin metabolism and clearance requires further investigation. []
Relevance: (R)-8-Hydroxywarfarin is the enantiomer of (S)-8-Hydroxywarfarin, both sharing the same coumarin structure with a hydroxyl group at the 8-position, differing only in their stereochemical configuration. [, ] Their formation pathways are also distinct, with CYP2C19 playing a primary role in (R)-8-Hydroxywarfarin generation. [, ]
6-Hydroxywarfarin
Compound Description: 6-Hydroxywarfarin is a hydroxylated metabolite of both (R)- and (S)-warfarin, generated by different CYP isoforms. [, , , , ] It is further metabolized by UDP-glucuronosyltransferases (UGTs). [, ]
Relevance: 6-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, belonging to the same class of compounds. [, , , , , ] They differ in the position of the hydroxyl group on the coumarin ring.
7-Hydroxywarfarin
Compound Description: 7-Hydroxywarfarin is a major hydroxylated metabolite of warfarin, generated by both CYP2C9 and CYP1A2. [, , , , , , ] It is further metabolized by UGTs, particularly UGT1A1 in the liver. [, ]
Relevance: 7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, sharing the same coumarin core structure. [, , , , , , ] They are differentiated by the position of the hydroxyl group on the coumarin ring.
4'-Hydroxywarfarin
Compound Description: 4'-Hydroxywarfarin is a hydroxylated metabolite of warfarin formed via CYP-mediated oxidation. [, , , , , , , ] It can undergo glucuronidation by specific UGT enzymes, contributing to its clearance. []
Relevance: 4'-Hydroxywarfarin and (S)-8-Hydroxywarfarin belong to the same class of hydroxylated warfarin metabolites. [, , , , , , , ] They differ in the location of the hydroxyl group substitution on the warfarin molecule.
10-Hydroxywarfarin
Compound Description: 10-Hydroxywarfarin is a hydroxylated metabolite of warfarin primarily generated by CYP3A4. [, , , , , , ] It exhibits anticoagulant activity and can inhibit S-warfarin metabolism. [] Unlike other hydroxylated metabolites, 10-hydroxywarfarin can be reduced to its corresponding alcohol forms by CBR1 and AKR1C3 reductases. []
Relevance: 10-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin. [, , , , , , ] They are distinguished by the position of the hydroxyl group on the warfarin molecule and their metabolic pathways.
(S)-6-Hydroxywarfarin
Compound Description: (S)-6-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin produced by CYP enzymes. [, ] It is considered a major circulating metabolite of S-warfarin in humans. [, ]
Relevance: (S)-6-Hydroxywarfarin shares a similar structure with (S)-8-Hydroxywarfarin, with both compounds having a hydroxyl group on the coumarin ring. [, ] The difference lies in the position of the hydroxyl group, with (S)-6-Hydroxywarfarin having it at the 6-position and (S)-8-Hydroxywarfarin having it at the 8-position.
(S)-7-Hydroxywarfarin
Compound Description: (S)-7-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin formed primarily by the cytochrome P450 enzyme CYP2C9. [, , , ] It is the major metabolite of S-warfarin in humans. [, ]
Relevance: (S)-7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of S-warfarin, belonging to the same class of compounds. [, , , ] They share a similar structure, with the only difference being the position of the hydroxyl group on the coumarin ring. (S)-7-Hydroxywarfarin has the hydroxyl group at the 7-position, while (S)-8-Hydroxywarfarin has it at the 8-position.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-thiocyanatomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a thiocyanatomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and a member of thiocyanates.
JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). JWH 200 is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 6-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018.